N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10-6-11(2)20(18-10)15(13-4-5-23-9-13)8-17-16(21)14-7-12(3)22-19-14/h4-7,9,15H,8H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZKFTIHZZDLSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=NOC(=C2)C)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazole ring, a thiophene ring, and an isoxazole moiety. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 358.43 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine and suitable diketones.
- Introduction of the Thiophene Ring : A cross-coupling reaction, such as Suzuki or Stille coupling, is often used.
- Attachment of the Isoxazole Group : This step usually involves coupling with appropriate acyl chlorides under basic conditions.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit notable antimicrobial activities. For instance, studies have shown that derivatives containing pyrazole and thiophene rings possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) method is commonly employed to assess these activities.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It could modulate the activity of certain receptors that play critical roles in cellular signaling pathways.
- Structural Interactions : The unique arrangement of functional groups allows for π–π stacking interactions and hydrophobic interactions that enhance binding affinity to biological targets.
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological assays:
- Study on Antibacterial Activity : A recent study evaluated the antibacterial properties against E. coli and S. aureus, showing promising results with low MIC values indicating effective inhibition.
- Anticancer Evaluation : Another investigation assessed the compound's efficacy against breast cancer cell lines, revealing significant cytotoxicity compared to standard chemotherapeutic agents.
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for heterocyclic coupling ().
- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems ().
- Temperature control : Maintaining 60–80°C during cyclization steps minimizes side reactions ().
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole-thiophene coupling | K₂CO₃, DMF, RT, 12h | 72–85 | |
| Amide formation | HATU, DIPEA, DCM, 0°C→RT | 65–78 |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Resolves proton environments (e.g., pyrazole NH at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm) ().
- ¹³C NMR : Confirms carbonyl (C=O, ~165–170 ppm) and heterocyclic carbons ().
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₉H₂₁N₃O₂S: 364.1432) ().
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization ().
Methodological note : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex heterocycles ().
Advanced: How can computational methods like DFT predict the compound’s electronic properties and reactivity?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., pyrazole N-atoms, thiophene sulfur) ().
- Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions for biological activity ().
- Solvent effects : Use the Polarizable Continuum Model (PCM) to simulate reactivity in DMSO or water ().
Q. Workflow :
Optimize geometry using Gaussian 12.
Calculate vibrational frequencies to confirm minima.
Compare DFT-predicted NMR shifts with experimental data (RMSD < 0.5 ppm) ().
Advanced: What in vitro assays and molecular docking approaches elucidate its biological mechanism?
Answer:
- In vitro assays :
- Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) ().
- Anticancer screening : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2) ().
- Molecular docking :
- Target selection : Use proteins with known pyrazole/thiophene interactions (e.g., COX-2, EGFR kinase) ().
- Software : AutoDock Vina with Lamarckian GA; validate with MD simulations (GROMACS) ().
Key findings : Docking scores (ΔG < -8 kcal/mol) suggest strong binding to EGFR’s ATP pocket ().
Advanced: How can researchers resolve contradictions in experimental data (e.g., bioactivity vs. computational predictions)?
Answer:
- Data triangulation : Cross-validate bioactivity with multiple assays (e.g., SPR for binding affinity vs. cell-based assays) ().
- Crystallography : Resolve structural ambiguities using SHELX for X-ray diffraction ().
- Meta-analysis : Compare results across studies; adjust for variables (e.g., solvent polarity in activity measurements) ().
Case example : Discrepancies in MIC values may arise from bacterial strain variability—standardize using CLSI guidelines ().
Advanced: What strategies improve selectivity in derivatization for structure-activity relationship (SAR) studies?
Answer:
- Positional isomerism : Modify substituents on pyrazole (C-3 vs. C-5) to assess steric effects ().
- Bioisosteric replacement : Swap thiophene with furan or isoxazole to modulate lipophilicity (clogP) ().
- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical H-bond donors/acceptors ().
Q. Table 2: SAR Trends in Analogues
| Modification | Bioactivity (IC₅₀, μM) | Selectivity Index |
|---|---|---|
| Thiophene → Furan | 12.3 → 28.7 | 2.3 → 1.1 |
| Pyrazole C-3 methyl → Cl | 8.9 → 5.4 | 1.8 → 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
